6-amino-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and quinolines, which undergo cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The amino and phenyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile: shares similarities with other spiro compounds, such as spirooxindoles and spiroquinolines.
Spirooxindoles: Known for their biological activity and used in drug discovery.
Spiroquinolines: Studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile lies in its specific spiro structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
669719-62-4 |
---|---|
Molecular Formula |
C27H25N5O2 |
Molecular Weight |
451.5g/mol |
IUPAC Name |
6'-amino-3',9,11,11-tetramethyl-2-oxo-1'-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C27H25N5O2/c1-15-13-26(3,4)31-22-18(15)11-8-12-19(22)27(25(31)33)20(14-28)23(29)34-24-21(27)16(2)30-32(24)17-9-6-5-7-10-17/h5-12,15H,13,29H2,1-4H3 |
InChI Key |
IGKBQQYBPQYDAW-UHFFFAOYSA-N |
SMILES |
CC1CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)(C)C |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.